![molecular formula C13H16Cl3NO2 B1469625 1-(3,4-Dichloro-benzyl)-piperidine-3-carboxylic acid hydrochloride CAS No. 2030864-23-2](/img/structure/B1469625.png)
1-(3,4-Dichloro-benzyl)-piperidine-3-carboxylic acid hydrochloride
Overview
Description
The compound “1-(3,4-Dichloro-benzyl)-piperidine-3-carboxylic acid hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs. The 3,4-dichlorobenzyl group suggests the presence of a benzene ring with two chlorine atoms attached, which could potentially make this compound quite reactive .
Scientific Research Applications
Structure-Activity Relationships and Bioactivity
1-(3,4-Dichloro-benzyl)-piperidine-3-carboxylic acid hydrochloride belongs to a class of compounds that have garnered interest in various scientific research fields due to their complex bioactivity and potential therapeutic applications. Although the specific compound is not directly mentioned in the available literature, insights can be drawn from studies on structurally related carboxylic acids and piperidine derivatives.
Biologically Active Carboxylic Acids : Carboxylic acids, particularly those derived from plants, exhibit a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure of these compounds plays a crucial role in their bioactivity, with factors such as the number of hydroxyl groups and conjugated bonds significantly influencing their effectiveness. Rosmarinic acid, for instance, demonstrates high antioxidant activity, while cinnamic and caffeic acids show potent antimicrobial properties. The presence of carboxyl groups in these molecules also contributes to their ability to chelate metal ions, which may enhance their biological functions (Godlewska-Żyłkiewicz et al., 2020).
Piperidine Derivatives in Drug Synthesis : Piperidine, a core component of 1-(3,4-Dichloro-benzyl)-piperidine-3-carboxylic acid hydrochloride, is crucial in medicinal chemistry. It is involved in nucleophilic aromatic substitution reactions, forming various biologically active derivatives. For example, the reaction of piperidine with dinitrobenzenes can lead to compounds with potential therapeutic applications, highlighting the importance of piperidine in drug development processes (Pietra & Vitali, 1972).
Future Directions
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2.ClH/c14-11-4-3-9(6-12(11)15)7-16-5-1-2-10(8-16)13(17)18;/h3-4,6,10H,1-2,5,7-8H2,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMYOKKFRJLVEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichloro-benzyl)-piperidine-3-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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